Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a thiazolidine ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action for Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 4-{5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}-N
Uniqueness
Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H15N3O4S2 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
methyl 2-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C13H15N3O4S2/c1-5-6(2)21-11(9(5)12(19)20-3)15-8(17)4-7-10(18)16-13(14)22-7/h7H,4H2,1-3H3,(H,15,17)(H2,14,16,18) |
InChI Key |
QWJLSBVZIPARSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)NC(=N)S2)C |
Origin of Product |
United States |
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